JMJD2A-Tudor Domain Inhibition: Equipotent with 4-Methoxy Analog, Superior to 4-Chloro Analog
In the confirmatory qHTS assay for inhibitors of the JMJD2A-Tudor domain, 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide demonstrated activity, serving as a structural starting point for this target [1]. It is equipotent with the 4-methoxyphenyl analog, both showing a Potency of 56,234.1 nM, but clearly differentiates from the 4-chlorophenyl analog, which is completely inactive in this assay [1][2][3]. This establishes a structure-activity relationship (SAR) where a 4-alkoxy substituent is preferred over a 4-halo substituent for this specific target.
| Evidence Dimension | Inhibitory Potency against JMJD2A-Tudor Domain (KDM4A) |
|---|---|
| Target Compound Data | 56,234.1 nM (Active) |
| Comparator Or Baseline | 4-Methoxy analog: 56,234.1 nM (Active); 4-Chloro analog: No Activity (Inactive) |
| Quantified Difference | Equipotent to 4-methoxy analog; qualitatively differentiated from 4-chloro analog (active vs. inactive) |
| Conditions | PUBCHEM_BIOASSAY: qHTS Assay for Inhibitors of JMJD2A-Tudor Domain, confirmatory assay (AID 504402), target: Lysine-specific demethylase 4A |
Why This Matters
This data point is critical for procurement when the JMJD2A-Tudor domain is the target of interest, as it rules out the 4-chloro analog but not the 4-methoxy analog, directing the choice based on other differentiating factors.
- [1] ChEMBL Activity Data for CHEMBL1525834 (target: KDM4A). European Bioinformatics Institute. Retrieved April 30, 2026. View Source
- [2] ChEMBL Activity Data for CHEMBL1699269 (target: KDM4A). European Bioinformatics Institute. Retrieved April 30, 2026. View Source
- [3] ChEMBL Activity Data for CHEMBL1594085 (target: KDM4A). European Bioinformatics Institute. Retrieved April 30, 2026. View Source
